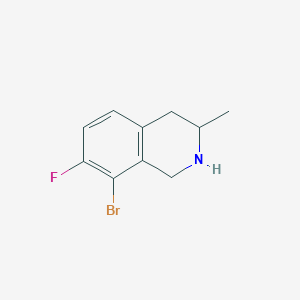
8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of tetrahydroisoquinoline . It’s used as a pharmaceutical intermediate . It’s related to a class of compounds that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.08 . The storage temperature is 4 degrees Celsius . The InChI code is 1S/C9H9BrFN/c10-9-7-5-12-4-3-6 (7)1-2-8 (9)11/h1-2,12H,3-5H2 .科学的研究の応用
Synthesis and Derivative Formation
Researchers have developed various synthetic routes and methodologies to create derivatives of tetrahydroisoquinoline compounds, which are of interest due to their potential applications in drug discovery and development. One study describes a general route to synthesize 8-substituted tetrahydroisoquinolines, demonstrating the versatility of this compound class in organic synthesis (Rey, Vergnani, & Dreiding, 1985). Another investigation presents a simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline, further expanding the chemical repertoire of this scaffold by enabling various transformations into novel tetrahydroisoquinoline derivatives (Hargitai et al., 2018).
Potential CNS Drug Candidates
A study on the synthesis of 8-fluoro-3,4-dihydroisoquinoline and its conversion into 1,8-disubstituted tetrahydroisoquinolines highlights their use as building blocks in creating central nervous system (CNS) drug candidates. This underscores the importance of such derivatives in pharmaceutical research, suggesting potential therapeutic applications (Hargitai et al., 2018).
Pharmacological Evaluation
The pharmacological evaluation of tetrahydroisoquinoline derivatives has shown significant findings. One study investigates the synthesis and evaluation of new tetrahydroisoquinoline derivatives, revealing insights into their inhibitory effects on dopamine uptake and dopaminomimetic properties (Zára-Kaczián et al., 1986). Such studies are crucial for understanding the potential therapeutic uses of these compounds.
Drug Discovery Intermediates
The development of intermediates for drug discoveries is another significant application. A study introduces a telescoping process for the synthesis of a key intermediate used in drug discoveries, showcasing the optimization of synthesis routes for compounds like 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline (Nishimura & Saitoh, 2016). This work emphasizes the importance of efficient synthetic strategies in the pharmaceutical industry.
Safety and Hazards
The compound is classified as Acute Tox. 2 Dermal, Acute Tox. 3 Oral, Acute Tox. 4 Inhalation, Aquatic Chronic 3, Eye Dam. 1, Skin Corr. 1B, and STOT SE 2 . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
作用機序
Target of Action
The primary targets of 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
The mode of action of this compound is not well-studied. As a member of the THIQ class, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
THIQ compounds are known to influence various biochemical pathways, but the exact pathways and downstream effects for this specific compound remain to be elucidated .
Result of Action
As a THIQ compound, it may have potential therapeutic effects against various infective pathogens and neurodegenerative disorders . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s storage temperature is recommended to be 4°C . .
特性
IUPAC Name |
8-bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-6-4-7-2-3-9(12)10(11)8(7)5-13-6/h2-3,6,13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVRFBVNONIQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2814239.png)
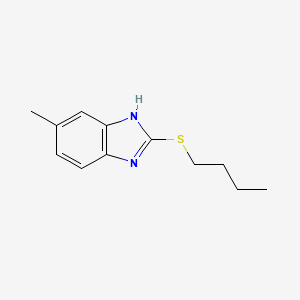
![5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2814243.png)
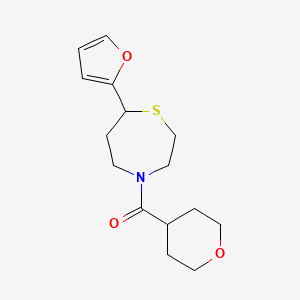

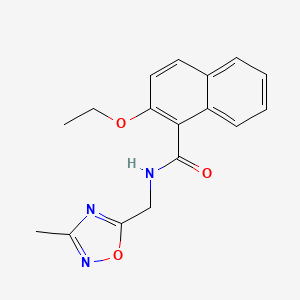
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid](/img/structure/B2814249.png)
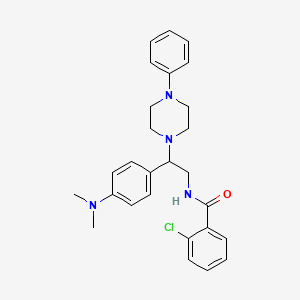
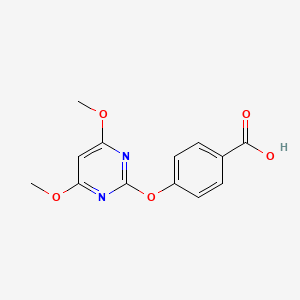
![2-(4-{[(4-Fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2814256.png)
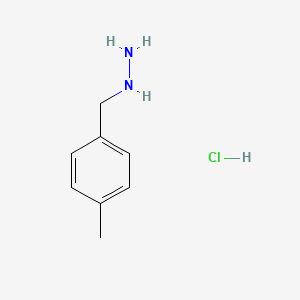
![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2814258.png)
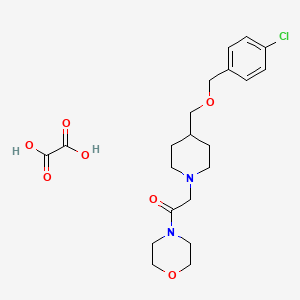
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2814261.png)